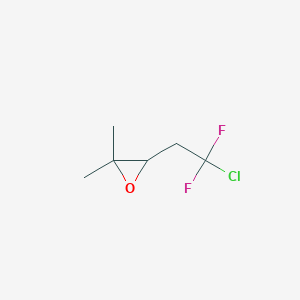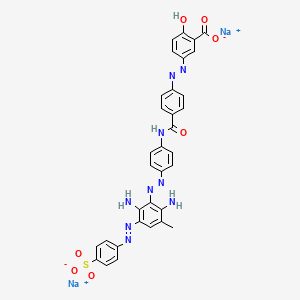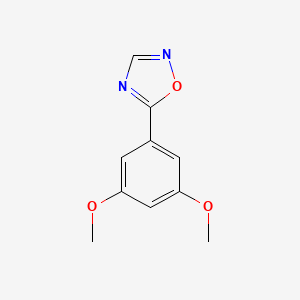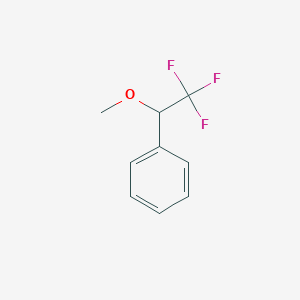
(2,2,2-Trifluoro-1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoro-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoromethyl group attached to a methoxyethyl group, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with (2,2,2-trifluoro-1-methoxyethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are employed to produce the compound in bulk quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trifluoro-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2,2,2-Trifluoro-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,2,2-Trifluoro-1-methoxyethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,2,2-Trifluoroethyl)benzene: Similar structure but lacks the methoxy group.
(2,2,2-Trifluoro-1-methylethyl)benzene: Similar structure but with a different alkyl group.
Uniqueness
(2,2,2-Trifluoro-1-methoxyethyl)benzene is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65432-42-0 |
|---|---|
Fórmula molecular |
C9H9F3O |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
(2,2,2-trifluoro-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H9F3O/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clave InChI |
CPXCVHQRBSRBKE-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
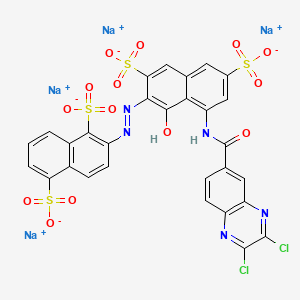



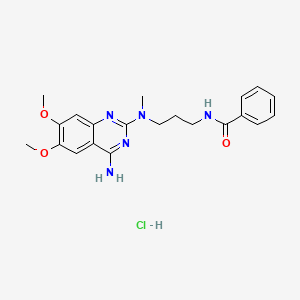
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![{2-[1-(Acetyloxy)cyclohexyl]ethyl}(chloro)oxophosphanium](/img/structure/B14468480.png)

